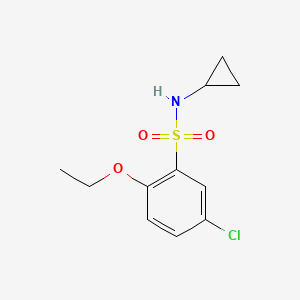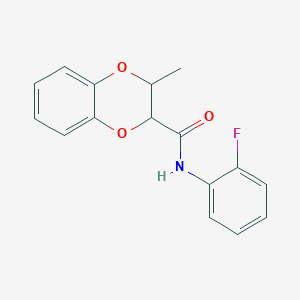![molecular formula C16H17ClN2O4S B4237662 ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B4237662.png)
ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate
Overview
Description
Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate is a complex organic compound that features a combination of aromatic and carbamate functional groups
Preparation Methods
The synthesis of ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate can be compared to other similar compounds, such as:
Ethyl (4-{[(2-bromobenzyl)amino]sulfonyl}phenyl)carbamate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl (4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)carbamate: The presence of a methyl group can influence the compound’s solubility and interaction with biological targets.
Ethyl (4-{[(2-fluorobenzyl)amino]sulfonyl}phenyl)carbamate: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate in scientific research and industry.
Properties
IUPAC Name |
ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-16(20)19-13-7-9-14(10-8-13)24(21,22)18-11-12-5-3-4-6-15(12)17/h3-10,18H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCKWLGLZVNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol](/img/structure/B4237584.png)
![(4-Pyrimidin-2-ylpiperazinyl)[(3,4,5-trimethoxyphenyl)amino]methane-1-thione](/img/structure/B4237590.png)

![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)
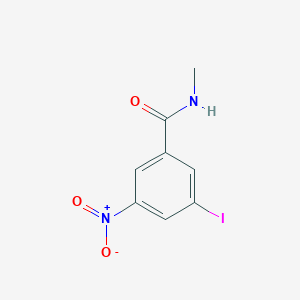
![N-cyclohexyl-2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4237612.png)
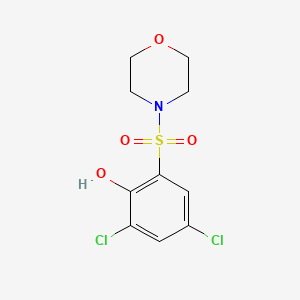
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)
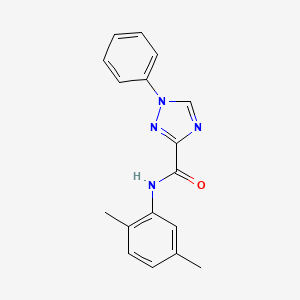
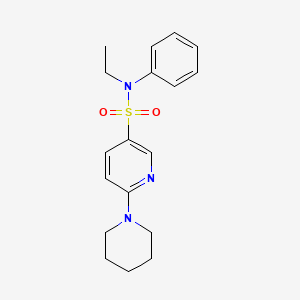
![3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4237664.png)
